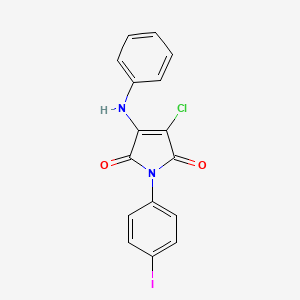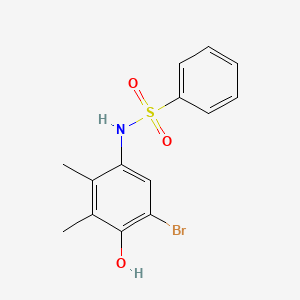
3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione
Overview
Description
3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione is a complex organic compound with the molecular formula C16H10ClIN2O2. This compound is known for its unique structure, which includes an anilino group, a chloro group, and an iodophenyl group attached to a pyrrole-2,5-dione core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione with aniline under specific conditions. The reaction mixture is usually heated at temperatures ranging from 50°C to 80°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Aniline: Used in the initial synthesis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo groups .
Scientific Research Applications
3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-4-chloro-1-(4-bromophenyl)pyrrole-2,5-dione
- 3-Anilino-4-chloro-1-(4-fluorophenyl)pyrrole-2,5-dione
- 3-Anilino-4-chloro-1-(4-methylphenyl)pyrrole-2,5-dione
Uniqueness
3-Anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions .
Properties
IUPAC Name |
3-anilino-4-chloro-1-(4-iodophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClIN2O2/c17-13-14(19-11-4-2-1-3-5-11)16(22)20(15(13)21)12-8-6-10(18)7-9-12/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPWKBHFGADIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1-(4-methylphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3474500.png)
![3-chloro-1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B3474502.png)
![4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE](/img/structure/B3474508.png)


![3-chloro-4-[(3,4-dichlorophenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474530.png)
![3-chloro-4-[(3-chloro-4-methylphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474534.png)
![3-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-1-(4-ETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474547.png)
![4-(4-ethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B3474554.png)
![3-chloro-4-[(4-chlorophenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474558.png)

![3-chloro-1-(4-iodophenyl)-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3474586.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474593.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474599.png)
